6-Bromocinnoline
Overview
Description
6-Bromocinnoline is a heterocyclic aromatic organic compound with the molecular formula C8H5BrN2. It is a derivative of cinnoline, where a bromine atom is substituted at the 6th position of the cinnoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromocinnoline can be synthesized through several methods. One common approach involves the bromination of cinnoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under reflux conditions in a suitable solvent like acetic acid or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The choice of solvent and brominating agent can vary based on cost, availability, and environmental considerations. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
6-Bromocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The cinnoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted cinnoline derivatives.
Oxidation: Formation of cinnoline N-oxides.
Reduction: Formation of dihydrocinnoline derivatives.
Scientific Research Applications
6-Bromocinnoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: It is explored for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Bromocinnoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom can enhance the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Cinnoline: The parent compound without the bromine substitution.
4-Bromocinnoline: A bromine atom substituted at the 4th position.
6-Chlorocinnoline: A chlorine atom substituted at the 6th position.
Uniqueness
6-Bromocinnoline is unique due to the presence of the bromine atom at the 6th position, which can influence its reactivity and interaction with other molecules. This substitution can enhance its electronic properties, making it suitable for specific applications in material science and medicinal chemistry .
Properties
IUPAC Name |
6-bromocinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUILLMMTUCMJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459432 | |
Record name | 6-bromocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318276-72-1 | |
Record name | 6-Bromocinnoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318276-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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